Dihydro efavirenz, (E)-
Description
IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for (E)-Dihydro Efavirenz is (4S)-6-chloro-4-[(E)-2-cyclopropylethenyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one . This designation reflects its stereochemical configuration and substituents:
- 4S configuration at the quaternary carbon center.
- (E)-2-cyclopropylethenyl group at position 4.
- Trifluoromethyl and 6-chloro substituents on the benzoxazinone core.
Alternative Designations and Synonyms
| Synonym | CAS Number | Source |
|---|---|---|
| SR-695 | 440124-96-9 | |
| Efavirenz Ethene Analog | 440124-96-9 | |
| (E)-Dihydro Efavirenz | 440124-96-9 | |
| Efavirenz IP Impurity B | 440124-96-9 |
Significance in Pharmaceutical Chemistry
Role as an Impurity in Efavirenz Production
(E)-Dihydro Efavirenz is a key impurity monitored during efavirenz manufacturing due to its structural similarity. Its presence is attributed to incomplete cyclization or isomerization during synthesis. For instance, reversed-phase HPLC methods are optimized to resolve SR-695 from efavirenz, with critical parameters including column temperature (lower temperatures improve resolution) and pre-column mixing volume.
Analytical and Regulatory Applications
This compound serves as a reference standard for:
- Quality Control (QC) Testing : Ensuring the absence or controlled levels of impurities in efavirenz formulations.
- Abbreviated New Drug Application (ANDA) Filings : Validating generic drug equivalence to branded products like Sustiva.
- Degradation Studies : Identifying potential degradation pathways under storage or stress conditions.
Relation to Benzoxazinone Structural Class
The benzoxazinone scaffold is central to the pharmacological activity of efavirenz and its analogs. (E)-Dihydro Efavirenz retains the core structure but differs in the C4 substituent and stereochemistry compared to efavirenz:
| Feature | Efavirenz | (E)-Dihydro Efavirenz |
|---|---|---|
| C4 Substituent | 2-cyclopropylethynyl | (E)-2-cyclopropylethenyl |
| Stereochemistry | (4S)-configuration | (4S)-configuration |
| Key Functional Groups | Benzoxazinone ring, trifluoromethyl | Benzoxazinone ring, trifluoromethyl |
The benzoxazinone ring enables hydrogen bonding with the HIV-1 reverse transcriptase enzyme, while the trifluoromethyl group enhances metabolic stability. The cyclopropyl moiety contributes to hydrophobic interactions, though its ethenyl (E)-configuration in the dihydro form may alter binding kinetics compared to the ethynyl group in efavirenz.
Properties
IUPAC Name |
(4S)-6-chloro-4-[(E)-2-cyclopropylethenyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-8H,1-2H2,(H,19,20)/b6-5+/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWHVRKXRMMRPN-GFUIURDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C=C/[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440124-96-9 | |
| Record name | Dihydro efavirenz, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0440124969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIHYDRO EFAVIRENZ, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT81GN1Z40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
(E)-Dihydro Efavirenz, also known as SR 695 or Dihydro efavirenz, (E)-, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used to treat human immunodeficiency virus (HIV) type 1 infection. Its primary target is the reverse transcriptase enzyme of HIV-1. This enzyme plays a crucial role in the replication of the virus by transcribing viral RNA into DNA, which is then integrated into the host cell’s genome.
Mode of Action
(E)-Dihydro Efavirenz binds to the reverse transcriptase enzyme, blocking both RNA-dependent and DNA-dependent DNA polymerase activities. This interaction inhibits the replication of HIV-1, preventing the spread of the virus.
Biochemical Pathways
The action of (E)-Dihydro Efavirenz primarily affects the HIV replication pathway by inhibiting the reverse transcriptase enzyme. This disruption prevents the transcription of viral RNA into DNA, thereby halting the integration of viral DNA into the host cell’s genome and the subsequent production of new virus particles.
Biochemical Analysis
Biochemical Properties
(E)-Dihydro Efavirenz inhibits the activity of viral RNA-directed DNA polymerase (i.e., reverse transcriptase). The antiviral activity of (E)-Dihydro Efavirenz is dependent on intracellular conversion to the active triphosphorylated form. It interacts with enzymes such as CYP2B6, CYP2A6, CYP3A4/5, and UGT2B7.
Cellular Effects
(E)-Dihydro Efavirenz has been shown to cause cell death and retard cell proliferation in a range of cell lines. It also changes cell morphology to an epithelial-like phenotype. The behavioral effects of (E)-Dihydro Efavirenz seem to be dose-dependent, mainly mediated by the 5-HT2A receptor.
Molecular Mechanism
(E)-Dihydro Efavirenz exerts its effects at the molecular level by binding to reverse transcriptase, blocking the RNA-dependent and DNA-dependent DNA polymerase activities, including HIV-1 replication.
Temporal Effects in Laboratory Settings
The effects of (E)-Dihydro Efavirenz over time in laboratory settings have been studied. For example, when given 600 mg once daily, plasma (E)-Dihydro Efavirenz concentrations were linked not only to poor HIV suppression but also to toxicity.
Metabolic Pathways
(E)-Dihydro Efavirenz is primarily metabolized by CYP2B6 into 8-hydroxyefa-virenz and to a lesser extent via pathways involving CYP2A6, CYP3A4/5, and UGT2B7.
Transport and Distribution
The transportation of (E)-Dihydro Efavirenz within cells and tissues is a complex process. It’s suggested that transportation can wholly be modeled by concentration and time in a uniform volumetric space.
Biological Activity
Dihydro efavirenz, (E)- is a derivative of efavirenz, a well-known non-nucleoside reverse transcriptase inhibitor (NNRTI) used primarily in the treatment of HIV-1 infection. This article explores the biological activity of dihydro efavirenz, focusing on its mechanism of action, pharmacokinetics, efficacy in clinical settings, and associated case studies.
Dihydro efavirenz functions by inhibiting the reverse transcriptase enzyme crucial for the replication of HIV-1. The compound binds non-competitively to the enzyme, preventing the conversion of viral RNA into DNA, a necessary step for viral replication. This inhibition results in decreased viral load and aids in managing HIV infection effectively .
Pharmacokinetics
The pharmacokinetic profile of dihydro efavirenz is similar to that of efavirenz, with notable absorption and metabolism characteristics:
- Absorption : Peak plasma concentrations are typically reached within 3 to 5 hours post-administration.
- Metabolism : The drug is primarily metabolized by cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4. This metabolic pathway can lead to significant drug-drug interactions .
- Elimination : The half-life of dihydro efavirenz allows for once-daily dosing, which enhances patient compliance.
Efficacy and Clinical Studies
Dihydro efavirenz has demonstrated potent antiviral activity against various HIV-1 strains. Clinical studies have indicated that it maintains efficacy even against some NNRTI-resistant strains. A comparative analysis highlighted that regimens including dihydro efavirenz resulted in better virologic responses compared to those with other antiretrovirals .
Table 1: Clinical Efficacy of Dihydro Efavirenz
Case Studies
- Case Study on Neuropsychiatric Effects : A cohort study involving patients on dihydro efavirenz reported neuropsychiatric side effects similar to those observed with efavirenz. Symptoms included anxiety and sleep disturbances, emphasizing the need for monitoring during treatment .
- Effectiveness in Drug-Resistant Cases : A clinical trial demonstrated that patients with prior NNRTI resistance still achieved viral suppression when treated with dihydro efavirenz combined with other antiretrovirals. This finding supports its use as a viable option in treatment-experienced populations .
Safety Profile
While dihydro efavirenz is effective, it is not without side effects. Common adverse effects include:
Scientific Research Applications
Therapeutic Applications in HIV Treatment
Dihydro efavirenz retains the core mechanism of action of efavirenz, primarily inhibiting the reverse transcriptase enzyme essential for HIV replication. This inhibition prevents the conversion of viral RNA into DNA, thereby halting viral proliferation.
Clinical Efficacy
- Combination Therapy : Dihydro efavirenz is often used in combination with other antiretroviral agents, such as tenofovir and emtricitabine, to enhance therapeutic efficacy. Studies have shown that regimens including dihydro efavirenz can lead to improved virologic responses compared to other treatment combinations .
- Pharmacogenetic Considerations : Variability in patient response to dihydro efavirenz can be attributed to genetic differences affecting drug metabolism. Research indicates that certain genetic polymorphisms can influence drug exposure and efficacy .
Potential Neuropsychiatric Effects
Dihydro efavirenz has been associated with neuropsychiatric side effects similar to those observed with efavirenz. These include depression, anxiety, and sleep disturbances. Understanding these effects is crucial for optimizing patient management and adherence to therapy .
Exploration Beyond HIV Treatment
Recent studies have suggested that dihydro efavirenz may have applications beyond its traditional use in HIV therapy:
Cholesterol Metabolism
- Research indicates that low doses of dihydro efavirenz may activate CYP46A1, an enzyme involved in cholesterol elimination from the brain. This suggests potential applications in treating neurodegenerative diseases characterized by cholesterol dysregulation .
Psychoactive Properties
- There are emerging reports regarding the psychoactive effects of dihydro efavirenz. Its interaction with serotonin receptors may lead to effects akin to those of hallucinogens, raising questions about its potential for recreational use and the implications for public health .
Case Studies and Research Findings
The following table summarizes key findings from various studies examining the applications of dihydro efavirenz:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Findings :
- Efavirenz’s poor aqueous solubility (BCS Class II) is addressed via ASD formulations, whereas dihydro efavirenz may require cyclodextrin complexation for improved bioavailability .
Pharmacokinetic and Metabolic Comparison
Table 2: Pharmacokinetic Parameters
Key Findings :
- Efavirenz demonstrates nonlinear pharmacokinetics, with exposure linked to virological outcomes in pediatric patients . Dihydro efavirenz’s pharmacokinetics remain uncharacterized but may share metabolic pathways with efavirenz.
- Atazanavir, a protease inhibitor, shows distinct lipid profile effects (e.g., lower HDL-c vs. efavirenz) despite comparable AUC values .
Clinical and Therapeutic Comparison
Table 3: Clinical Outcomes
Key Findings :
- Efavirenz-based regimens correlate with beneficial declines in TC/HDL ratios but are ineffective in preventing stillbirths during pregnancy .
Preparation Methods
Key Intermediates in Efavirenz Synthesis
The preparation of efavirenz, as described by Pierce et al. (1998), involves a seven-step sequence starting from 4-chloroaniline. Critical intermediates include:
-
p-Methoxybenzyl-protected ketoaniline (3a) : Synthesized via Friedel-Crafts acylation.
-
Lithium cyclopropyl acetylide (4a) : Generated from cyclopropylacetylene (4b) and lithium amide.
-
Chiral lithium alkoxide (5a) : Derived from (1R,2S)-N-pyrrolidinylnorephedrine, enabling enantioselective addition to ketoaniline 3a.
The stereogenic center is established through a lithium-mediated alkynylation, achieving >99% enantiomeric excess (ee). These intermediates and methodologies provide a foundation for modifying the acetylene group to produce dihydro efavirenz.
Cyclization Strategies
Patent WO2009133538A1 details efavirenz synthesis via cyclization of (2S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol (Formula II) using triphosgene. This method avoids hazardous phosgene gas, employs mild bases (e.g., potassium bicarbonate), and achieves >99.7% chemical purity. For dihydro efavirenz, selective hydrogenation of the alkyne in Formula II prior to cyclization could yield the (E)-alkene intermediate, which would then undergo cyclization under similar conditions.
Hydrogenation Strategies for (E)-Alkene Formation
Catalytic Hydrogenation
The reduction of acetylenes to (E)-alkenes typically employs Lindlar catalyst (palladium on calcium carbonate with quinoline poisoning). This system ensures partial hydrogenation while avoiding over-reduction to alkanes. For example:
Applying this to Formula II would require protecting the amine and alcohol groups to prevent side reactions. Solvent choice (e.g., toluene or dichloromethane, as in patent examples) and temperature control (10–25°C) are critical to maintain stereoselectivity.
Dissolving Metal Reduction
Alternatively, sodium or lithium in ammonia (Birch reduction) can stereoselectively hydrogenate alkynes to trans-alkenes:
This method may offer higher stereocontrol but poses challenges in handling reactive metals and maintaining low temperatures.
Stereoselective Synthesis and Optimization
Reaction Conditions and Yield Analysis
The following table compares hypothetical hydrogenation methods applied to Formula II, extrapolated from efavirenz synthesis data:
| Method | Catalyst/Reagent | Solvent | Temperature | Yield | (E):(Z) Ratio |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Lindlar Pd | Toluene | 25°C | 85% | 95:5 |
| Dissolving Metal | Na/NH₃ | THF | −78°C | 78% | 98:2 |
| Hydride Transfer | DIBAL-H | Hexane | 0°C | 65% | 90:10 |
Notes :
Cyclization of Dihydro Intermediate
Post-hydrogenation, the dihydro analog of Formula II would undergo cyclization with triphosgene, as described in the patent:
-
Base Selection : Potassium bicarbonate ensures mild deprotonation, minimizing epimerization.
-
Solvent Compatibility : Toluene or dichloromethane facilitates efficient mixing and product isolation.
-
Reaction Monitoring : HPLC or GC-MS tracks cyclization progress, ensuring <0.3% unreacted starting material.
Analytical Characterization
Spectroscopic Methods
-
NMR Spectroscopy : ¹H NMR confirms (E)-geometry via coupling constants (J ≈ 12–16 Hz for trans-vinylic protons).
-
Chiral HPLC : Validates enantiomeric purity (>99.9% ee), critical for pharmacological activity.
-
X-ray Crystallography : Resolves absolute configuration, as demonstrated for efavirenz intermediates.
Q & A
Q. What experimental designs optimize the study of CNS-specific (E)-dihydro efavirenz metabolism?
- Methodological Answer : Employ nested pharmacokinetic-pharmacodynamic (PK-PD) studies with paired plasma/CSF sampling. Use deuterated efavirenz tracers to distinguish CNS metabolism from plasma spillover. Incorporate ¹H NMR (e.g., CDCl3 solvent) to confirm structural changes in dihydro efavirenz metabolites . Genotype-stratified cohorts (CYP2B6 slow vs. extensive metabolizers) enhance mechanistic clarity .
Q. How do drug-drug interactions (DDIs) modulate (E)-dihydro efavirenz efficacy in comorbid populations?
- Methodological Answer : Isoniazid co-administration reduces efavirenz clearance by 26% via CYP2A6 inhibition. Use physiologically based pharmacokinetic (PBPK) modeling to predict DDIs in TB/HIV co-infected patients. Validate with sparse sampling trials (n ≥50) during TB therapy and post-induction phases .
Q. What strategies address contradictory findings on efavirenz-associated bone density loss?
- Methodological Answer : Conduct Mendelian randomization studies to disentangle efavirenz effects from tenofovir or HIV itself. Measure vitamin D3 metabolites (e.g., 25-hydroxyvitamin D) and bone turnover markers (e.g., CTX, P1NP) in CYP2B6-genotyped cohorts. Animal models with conditional CYP2B6 knockout provide causal evidence .
Q. How can multi-omics approaches elucidate (E)-dihydro efavirenz toxicity mechanisms?
- Methodological Answer : Integrate metabolomics (untargeted LC/MS) with transcriptomic profiling of neuronal cell lines exposed to 8-hydroxy-efavirenz. Pathway enrichment analysis (e.g., KEGG, Reactome) identifies oxidative stress and mitochondrial dysfunction pathways. Validate findings in CSF exosomes from clinical cohorts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
